Cas no 2067-58-5 (N1,N1-bis(2-chloroethyl)benzene-1,4-diamine)

2067-58-5 structure
Nombre del producto:N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
Número CAS:2067-58-5
MF:C10H14Cl2N2
Megavatios:233.137560367584
MDL:MFCD01706695
CID:910252
PubChem ID:74946
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Propiedades químicas y físicas
Nombre e identificación
-
- phenylenediamine mustard
- N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
- N,N-bis(2-chloroethyl)benzene-1,4-diamine
- N-(p-Amino-phenyl)-nitrogen mustard
- EN300-8830166
- HWAVIYAFGOQVNJ-UHFFFAOYSA-N
- BRN 1641056
- p-Phenylenediamine, N,N-bis(2-chloroethyl)-
- n,n-bis(2-chloroethyl)-1,4-phenylenediamine
- 1,4-Benzenediamine, N,N-bis(2-chloroethyl)-
- SCHEMBL1269424
- N-(p-Amino-phenyl)-2,2'-dichlorodiethylamine
- 2067-58-5
- DTXSID00174715
- p-Aminophenyl derivative of nitrogen mustard
- 1,4-Benzenediamine, N1,N1-bis(2-chloroethyl)-
- CHEMBL275497
- N1,N1-Bis(2-chloroethyl)-1,4-benzenediamine
- N,N-Di(2-chloroethyl)-p-phenylenediamine
- 4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine
- E3A7MQB6LC
- Bis(2-chloroethyl)-p-phenylenediamine, N,N-
- N,N-Bis(2-chloroethyl)-p-phenylenediamine
-
- MDL: MFCD01706695
- Renchi: InChI=1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2
- Clave inchi: HWAVIYAFGOQVNJ-UHFFFAOYSA-N
- Sonrisas: C1=CC(=CC=C1N)N(CCCl)CCCl
Atributos calculados
- Calidad precisa: 232.0534038g/mol
- Masa isotópica única: 232.0534038g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 5
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 29.3Ų
Propiedades experimentales
- Denso: 1.2597 (rough estimate)
- Punto de ebullición: 373.25°C (rough estimate)
- índice de refracción: 1.6400 (estimate)
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8830166-2.5g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 2.5g |
$2100.0 | 2025-03-21 | |
Enamine | EN300-8830166-5.0g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 5.0g |
$3105.0 | 2025-03-21 | |
Enamine | EN300-8830166-5g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 5g |
$3105.0 | 2023-09-01 | ||
Enamine | EN300-8830166-1g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 1g |
$1070.0 | 2023-09-01 | ||
Enamine | EN300-8830166-0.1g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 0.1g |
$943.0 | 2025-03-21 | |
Enamine | EN300-8830166-10g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 10g |
$4606.0 | 2023-09-01 | ||
Enamine | EN300-8830166-0.05g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 0.05g |
$900.0 | 2025-03-21 | |
Enamine | EN300-8830166-0.25g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 0.25g |
$985.0 | 2025-03-21 | |
Enamine | EN300-8830166-1.0g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-21 | |
Enamine | EN300-8830166-10.0g |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine |
2067-58-5 | 95.0% | 10.0g |
$4606.0 | 2025-03-21 |
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Literatura relevante
-
Amit Sharma,Jonathan F. Arambula,Seyoung Koo,Rajesh Kumar,Hardev Singh,Jonathan L. Sessler,Jong Seung Kim Chem. Soc. Rev. 2019 48 771
-
Ning Ding,Zhao Li,Xinwei Tian,Jiahang Zhang,Kaili Guo,Pan Wang Chem. Commun. 2019 55 13172
-
Yufei Xue,Hua Bai,Bo Peng,Bin Fang,Jonathan Baell,Lin Li,Wei Huang,Nicolas Hans Voelcker Chem. Soc. Rev. 2021 50 4872
-
Xinyu Li,Fangjun Huo,Yongbin Zhang,Fangqin Cheng,Caixia Yin J. Mater. Chem. B 2022 10 5504
-
Shiying Li,Xueyan Jiang,Rongrong Zheng,Shengjia Zuo,Linping Zhao,Guiling Fan,Jinghao Fan,Yonghua Liao,Xiyong Yu,Hong Cheng Chem. Commun. 2018 54 7983
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